1-Methyl-4,4'-bipyridinium iodide

Descripción general

Descripción

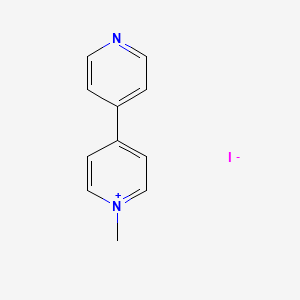

1-Methyl-4,4’-bipyridinium iodide is a chemical compound with the molecular formula C₁₁H₁₂I₂N₂. It is a derivative of bipyridine, where one of the nitrogen atoms is methylated, and the compound is paired with iodide ions. This compound is known for its redox properties and is often used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methyl-4,4’-bipyridinium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4,4’-bipyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

4,4’-bipyridine+methyl iodide→1-Methyl-4,4’-bipyridinium iodide

Industrial Production Methods

In an industrial setting, the production of 1-Methyl-4,4’-bipyridinium iodide involves similar reaction conditions but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-4,4’-bipyridinium iodide undergoes various types of chemical reactions, including:

Redox Reactions: The compound can be reduced to form radical cations, which are stable and can be further reduced to neutral species.

Substitution Reactions: The iodide ion can be substituted with other anions through ion-exchange reactions.

Common Reagents and Conditions

Redox Reactions: Common reducing agents include sodium dithionite and zinc dust. These reactions are typically carried out in aqueous or organic solvents under mild conditions.

Substitution Reactions: Ion-exchange reactions can be performed using silver nitrate or other silver salts to replace the iodide ion with other anions.

Major Products

Redox Reactions: The major products include radical cations and neutral species of the bipyridinium compound.

Substitution Reactions: The major products are the substituted bipyridinium salts with different anions.

Aplicaciones Científicas De Investigación

Electrochemical Applications

Redox Activity

1-Methyl-4,4'-bipyridinium iodide is notable for its redox-active properties, making it useful in electrochemical applications such as sensors and energy storage devices. The compound can undergo reversible one-electron reduction to form a radical cation, which can be utilized in various electrochemical systems.

Table 1: Electrochemical Properties of this compound

| Property | Value |

|---|---|

| Reduction Potential (V) | Approximately 0.5 V vs. SCE |

| Solubility | Soluble in polar solvents |

| Stability | Stable under ambient conditions |

Case Study: Electrochemical Sensors

A study demonstrated the use of this compound in the development of electrochemical sensors for detecting environmental pollutants. The compound's electroactive nature allows for sensitive detection of analytes through voltammetry techniques, achieving detection limits in the nanomolar range .

Photonic Applications

Electrochromism

The electrochromic properties of viologens, including this compound, allow them to change color upon applying an electrical potential. This property has been exploited in smart windows and displays.

Table 2: Electrochromic Performance

| Parameter | Value |

|---|---|

| Color Change | Clear to deep blue |

| Switching Time | < 2 seconds |

| Cycle Stability | Over 1000 cycles |

Case Study: Smart Windows

Research has shown that incorporating this compound into polymer matrices can create smart window technology that modulates light transmission based on applied voltage. This technology offers energy savings in buildings by reducing the need for artificial lighting and air conditioning .

Supramolecular Chemistry

This compound serves as a building block in supramolecular chemistry due to its ability to form host-guest complexes with various macrocyclic compounds such as cucurbiturils.

Table 3: Host-Guest Complexes Involving Viologens

| Host Compound | Guest Compound | Binding Affinity (kJ/mol) |

|---|---|---|

| Cucurbituril | 1-Methyl-4,4'-bipyridinium | ~50 |

| Calixarene | 1-Methyl-4,4'-bipyridinium | ~45 |

Case Study: Controlled Release Systems

In a recent study, the formation of complexes between cucurbituril and this compound was utilized to develop controlled release systems for pharmaceuticals. The binding interactions allow for the modulation of drug release rates based on external stimuli such as pH or ionic strength .

Material Science

The incorporation of viologens like this compound into polymers enhances their conductivity and electroactive properties.

Table 4: Conductivity Enhancement in Polymers

| Polymer Type | Conductivity (S/cm) |

|---|---|

| Pure Polymer | < 10^-9 |

| Polymer with Viologen | > 10^-5 |

Case Study: Conductive Polymers

The addition of this compound to polystyrene has been shown to significantly enhance its conductivity. This advancement opens avenues for applications in flexible electronics and organic photovoltaics .

Mecanismo De Acción

The mechanism of action of 1-Methyl-4,4’-bipyridinium iodide primarily involves its redox properties. The compound can accept and donate electrons, making it an effective redox mediator. In biological systems, it can participate in electron transfer processes, potentially affecting cellular signaling pathways and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

1,1’-Dimethyl-4,4’-bipyridinium diiodide: This compound has two methyl groups instead of one, which affects its redox properties and solubility.

4,4’-Bipyridinium dichloride: This compound has chloride ions instead of iodide, which can influence its reactivity and stability.

Uniqueness

1-Methyl-4,4’-bipyridinium iodide is unique due to its specific redox properties and the presence of the iodide ion, which can be easily substituted with other anions. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

1-Methyl-4,4'-bipyridinium iodide (also known as methyl viologen) is a quaternary ammonium compound with significant biological activity. This compound has garnered attention for its antimicrobial properties, electrochemical behavior, and potential applications in various fields, including biosensors and photochemical systems.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a bipyridinium structure where one nitrogen atom is methylated. Its unique properties stem from its ability to form radical cations and facilitate electron transfer processes, making it a versatile compound in both chemical and biological contexts.

Antimicrobial Properties

Research indicates that this compound exhibits strong antimicrobial activity . Its mechanism involves disrupting cellular membranes and interfering with metabolic processes in microorganisms. This action makes it effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial mechanism of this compound involves:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.

- Metabolic Interference : It can inhibit key metabolic pathways, further contributing to its antimicrobial effects .

Electrochemical Activity

The electrochemical properties of this compound are significant in various applications:

- Biosensors : Its ability to facilitate electron transfer makes it suitable for use in biosensors that detect biological substances.

- Photochemical Systems : The compound enhances charge separation efficiency in systems involving ruthenium complexes, which are crucial for solar energy conversion technologies .

Case Studies

Several studies have highlighted the biological activity and applications of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against biofilm-forming bacteria, suggesting its potential use in medical devices to prevent infections .

- Electrochemical Applications : Research showed that incorporating this compound into polymer matrices improved the performance of electrochemical sensors by enhancing sensitivity and response time .

- Photochemical Applications : A study revealed that this compound could enhance the efficiency of light-harvesting systems by acting as an electron mediator in photochemical reactions .

Safety and Toxicity

While this compound shows promising biological activity, considerations regarding safety and toxicity are essential. It can exhibit toxic effects at high concentrations, including skin irritation and respiratory issues upon exposure. Therefore, proper handling protocols should be followed when working with this compound .

Propiedades

IUPAC Name |

1-methyl-4-pyridin-4-ylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N2.HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDHONWPYXLQDF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959647 | |

| Record name | 1-Methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38873-01-7 | |

| Record name | 1-Methyl-4,4′-bipyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38873-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bipyridinium, 1-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.